molecular formula C3H8O8P2 B3268269 Propanoic acid, 3,3-diphosphono- CAS No. 4775-92-2

Propanoic acid, 3,3-diphosphono-

Cat. No. B3268269
CAS RN: 4775-92-2
M. Wt: 234.04 g/mol
InChI Key: GODCLGCOHHTLHX-UHFFFAOYSA-N
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Description

“Propanoic acid, 3,3-diphosphono-” is a versatile chemical compound used in scientific research. Its unique properties make it suitable for various applications, such as catalysis, polymer synthesis, and drug development. It contains a total of 29 bonds; 16 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), 6 hydroxyl groups, 1 primary alcohol, and 2 phosphonates (thio-) .


Synthesis Analysis

The synthesis of propanoic acid can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the oxidation of 1-propanol to propionic acid with hydrogen peroxide catalyzed by heteropolyoxometalates .


Molecular Structure Analysis

Propanoic acid is a member of the carboxylic acid family, which means it has a carboxyl group (-COOH) attached. Its structural formula is CH3CH2COOH, demonstrating how its three-carbon structure is formed .


Chemical Reactions Analysis

The oxidation of 1-propanol to propionic acid with hydrogen peroxide catalyzed by heteropolyoxometalates is a significant reaction involving propanoic acid . In this reaction, under optimized conditions, the conversion of 1-propanol and the selectivity of propionic acid reached 88% and 75%, respectively .


Physical And Chemical Properties Analysis

Propanoic acid is a transparent, colorless liquid that possesses a pungent, vinegar-like smell . It’s capable of participating in typical acid-base reactions, releasing hydrogen ions in aqueous solutions, thereby behaving as a weak acid .

Scientific Research Applications

Environmental Remediation and Analysis

Diphonix® Resin Properties and Applications : Diphonix® resin, which incorporates diphosphono groups, demonstrates a strong affinity for various metal cations, particularly actinides. Its unique chelating properties make it suitable for applications in waste treatment, environmental sample analysis, and the separation of actinides from mixed waste. This resin's dual-functionality facilitates rapid ion exchange and specificity towards certain metals, offering a valuable tool for environmental remediation efforts (Chiarizia et al., 1997).

Organophosphonates in Wastewater Treatment : Organophosphonates, including derivatives of diphosphono groups, are extensively used and have raised concerns regarding environmental pollution. They exhibit resistance to biodegradation but can be efficiently removed in wastewater treatment plants, particularly those operating with chemical phosphate precipitation. This removal is crucial to prevent eutrophication and interference with water treatment processes. The study underscores the importance of managing phosphonate levels in industrial effluents to mitigate their environmental impact (Rott et al., 2018).

Materials Science and Industrial Applications

Nickel Plating Solutions : The development of nickel electroplating solutions containing nickel(+2) complexes with diphosphonic acids showcases the industrial application of diphosphono compounds. These solutions yield high-quality nickel coatings, essential for various manufacturing processes. The research discusses the advantages of using diphosphonates for nickel plating, including improved quality of the coatings and versatility in the preparation methods (Afonin, 2019).

Degradation of Polymers : Research on the degradation of polymers like polyurethanes and polyamides using esters of H-phosphonic and phosphoric acids reveals the potential of diphosphonates in recycling and waste management. These esters effectively degrade polymers into compounds with fire retardant properties, offering a pathway for the environmentally friendly disposal and recycling of polymer-based products (Mitova et al., 2013).

Medical Research and Treatment

Bisphosphonates in Bone Disease : The role of bisphosphonates, compounds related to diphosphonates, in treating bone diseases highlights the medical significance of diphosphono derivatives. They inhibit osteoclast-mediated bone resorption effectively, offering therapeutic benefits in conditions such as osteoporosis and bone metastases. This area of research emphasizes the utility of diphosphonates and their derivatives in managing resorptive bone diseases and improving patient outcomes (Green, 2004).

Future Directions

With the introduction of several drugs for the therapy of transthyretin-related amyloidosis (ATTR) which slow down the disease, early detection of polyneuropathy (PNP) is becoming increasingly of interest . The presence of “Propanoic acid, 3,3-diphosphono-” aids in advancing scientific knowledge and finding innovative solutions to complex problems.

properties

IUPAC Name

3,3-diphosphonopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O8P2/c4-2(5)1-3(12(6,7)8)13(9,10)11/h3H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODCLGCOHHTLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(P(=O)(O)O)P(=O)(O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O8P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501931
Record name 3,3-Diphosphonopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4775-92-2
Record name 3,3-Diphosphonopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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